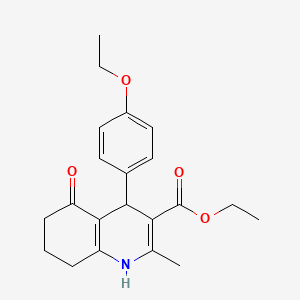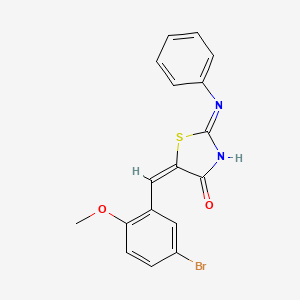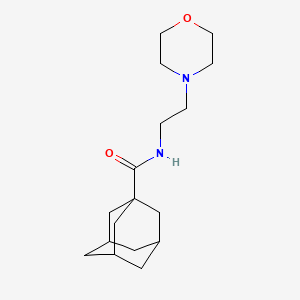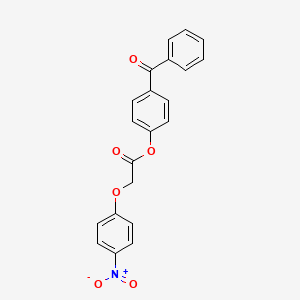![molecular formula C23H26N8O4 B11705869 2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11705869.png)
2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a phenylamino group, a piperidinyl group, and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where piperidine reacts with the triazine ring.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.
Nitration and Ethoxylation: The final steps involve nitration and ethoxylation to introduce the nitro and ethoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution on the triazine ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound has potential applications as a biochemical probe due to its ability to interact with specific biomolecules. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its triazine core is a common motif in many pharmaceutical agents, and modifications to its structure can lead to the development of new drugs.
Industry
In industrial chemistry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
作用機序
The mechanism of action of 2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets. The phenylamino and piperidinyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules.
類似化合物との比較
Similar Compounds
2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE: This compound shares the triazine core but lacks the nitro and ethoxy groups.
2,4,6-TRIS(4-CHLOROPHENYL)-1,3,5-TRIAZINE: Similar structure but with chloro substituents instead of nitro and ethoxy groups.
2,4,6-TRIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE: Contains methoxy groups instead of nitro and ethoxy groups.
Uniqueness
The uniqueness of 2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the ethoxy group increases its solubility in organic solvents. The phenylamino and piperidinyl groups provide additional sites for interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C23H26N8O4 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
2-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-ethoxy-4-nitrophenol |
InChI |
InChI=1S/C23H26N8O4/c1-2-35-19-14-18(31(33)34)13-16(20(19)32)15-24-29-22-26-21(25-17-9-5-3-6-10-17)27-23(28-22)30-11-7-4-8-12-30/h3,5-6,9-10,13-15,32H,2,4,7-8,11-12H2,1H3,(H2,25,26,27,28,29)/b24-15+ |
InChIキー |
TVAILCIFRIYODO-BUVRLJJBSA-N |
異性体SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC(=CC(=C1O)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)

![Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)
![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)
![15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B11705801.png)




![N'-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11705839.png)




